3-Bromoacenaphthylene-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H5BrO2 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-bromoacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H5BrO2/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)11(7)14/h1-5H |
InChI Key |
IMOWYRHKHDFLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C3=C(C=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromoacenaphthylene 1,2 Dione
Electrophilic and Nucleophilic Reactivity at the Dione (B5365651) Moiety
The adjacent α-dicarbonyl groups in 3-bromoacenaphthylene-1,2-dione are primary sites for nucleophilic attack. The electron-withdrawing nature of the carbonyl groups renders the carbon atoms electrophilic and susceptible to reaction with a variety of nucleophiles. allrounder.aicymitquimica.com
The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, involving their conversion to α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgsynarchive.comorganic-chemistry.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. wikipedia.orguomustansiriyah.edu.iq This is followed by a 1,2-rearrangement of an aryl or alkyl group, ultimately leading to the formation of an α-hydroxy acid after an acidic workup. wikipedia.orguomustansiriyah.edu.iq This rearrangement is generally favored in substrates, like this compound, that lack enolizable protons, which could otherwise lead to competing aldol-type reactions. wikipedia.orgorganic-chemistry.org
Table 1: Benzilic Acid Rearrangement and Related Reactions
| Reaction Type | Nucleophile | Product | Key Features |
| Benzilic Acid Rearrangement | Hydroxide (e.g., KOH) | α-Hydroxy Carboxylic Acid | First reported in 1838 by Justus von Liebig. wikipedia.orgsynarchive.com It is considered the first discovered rearrangement reaction. wikipedia.org |
| Benzilic Ester Rearrangement | Alkoxide (e.g., NaOEt) | α-Hydroxy Ester | The alkoxide should not be easily oxidizable to avoid side reactions. wikipedia.org |
| Alpha-Ketol Rearrangement | Base or Acid | Isomeric α-Ketol | Involves the interconversion of a hydroxyl group alpha to a carbonyl group. wikipedia.org |
The carbonyl carbons of this compound are electrophilic and readily undergo nucleophilic addition. vedantu.com This reaction involves the attack of a nucleophile on a carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. vedantu.comslideshare.net
Common nucleophiles that participate in these reactions include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the carbonyl groups to form tertiary alcohols after workup. vedantu.comnih.gov
Cyanide: The addition of hydrogen cyanide (HCN) results in the formation of cyanohydrins. allrounder.aivedantu.com
Amines: Primary amines react with the dione to form imines. allrounder.aislideshare.net
Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl groups to form hemiacetals and subsequently acetals. allrounder.aislideshare.net
Reactivity of the Bromine Substituent
The bromine atom on the acenaphthylene (B141429) ring provides a handle for further functionalization through reactions typical of aryl halides.
Halogen-exchange reactions, such as the Finkelstein reaction, allow for the replacement of the bromine atom with other halogens. researchgate.net For instance, treatment with a fluoride (B91410) source could potentially yield the corresponding 3-fluoroacenaphthylene-1,2-dione. These reactions are often catalyzed by metal salts, such as copper or nickel complexes. researchgate.net Recent studies have also explored the use of titanocene (B72419) dihalides and trialkylaluminum for halogen exchange in alkyl fluorides, a methodology that could potentially be adapted. organic-chemistry.org The mechanism of these reactions can be complex, sometimes involving ate-complex intermediates or catalysis by the reaction medium itself. harvard.edunih.gov Zeolites have also been shown to catalyze halogen exchange reactions under solvent-free conditions. rsc.org
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. princeton.eduyonedalabs.com It is a powerful method for forming new C-C bonds.
Stille Coupling: This involves the reaction with an organotin compound, catalyzed by palladium. harvard.edu Additives like copper(I) iodide can significantly accelerate the reaction rate. harvard.edu
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.netlibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a base. libretexts.org
Table 2: Common Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst + Base | C(sp²)–C(sp²) / C(sp²)–C(sp³) |
| Stille | Organotin Reagent | Pd Catalyst (± CuI) | C(sp²)–C(sp²) / C(sp²)–C(sp³) |
| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu Catalyst | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine | Pd Catalyst + Base | C(sp²)–N |
Reactivity of the Acenaphthylene Core
The fused aromatic ring system of acenaphthylene can also participate in chemical transformations. While the dione functionality deactivates the aromatic rings towards electrophilic substitution, the core can still undergo certain reactions. For instance, attempts at perdeuteration of 5-bromoacenaphthylene-1,2-dione using hydrothermal methods with platinum, rhodium, and palladium catalysts have been reported, indicating that C-H activation on the aromatic core is possible, albeit challenging. researchgate.net The electron-deficient nature of the π-system, enhanced by the dione groups, suggests that the acenaphthylene core might be susceptible to nucleophilic aromatic substitution under certain conditions or could participate in cycloaddition reactions.
Aromatic Substitution Patterns
The acenaphthylene core of the molecule is subject to the powerful deactivating influence of the adjacent 1,2-dione functionality. In electrophilic aromatic substitution reactions, the rate of reaction is significantly reduced compared to unsubstituted benzene (B151609) due to the electron-withdrawing nature of the carbonyl groups. pressbooks.publkouniv.ac.in These groups direct incoming electrophiles to the meta positions relative to their points of attachment on the six-membered aromatic rings.
The bromine atom at the 3-position also influences the substitution pattern. While halogens are deactivating, they are known as ortho-, para-directors. lkouniv.ac.in Therefore, the ultimate regiochemical outcome of an electrophilic substitution on the aromatic rings of this compound would depend on the competition between the meta-directing dione and the ortho-, para-directing bromo substituent. However, the strong deactivation by the dione system is expected to be the dominant factor, making electrophilic aromatic substitution challenging.
Research on the related isomer, 5-bromoacenaphthylene-1,2-dione, has shown that attempts to achieve perdeuteration (a form of electrophilic substitution) under various catalytic and thermal conditions resulted in only minimal deuterium (B1214612) incorporation (1D to 2D). researchgate.net This finding underscores the low reactivity of the bromoacenaphthylene-1,2-dione system towards electrophiles, a direct consequence of the powerful electron-withdrawing character of the dione moiety. researchgate.net
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| 1,2-Dione | C1, C2 | Strongly Electron-Withdrawing, Deactivating | Meta-directing |
| Bromine | C3 | Electron-Withdrawing, Deactivating | Ortho, Para-directing |
Ring-Opening and Ring-Contraction Mechanisms
The structure of this compound, featuring an α-haloketone within a strained five-membered ring, suggests the potential for unique rearrangement reactions.
Ring-Contraction: A plausible pathway for ring contraction is the Favorskii rearrangement. This reaction is characteristic of α-haloketones and proceeds in the presence of a base. The mechanism would involve the deprotonation at the α'-carbon (C3), followed by intramolecular nucleophilic attack to form a highly strained cyclopropanone (B1606653) intermediate. Subsequent attack by a nucleophile (such as a hydroxide or alkoxide ion) on the cyclopropanone ring would lead to its opening and the formation of a contracted cyclopentane (B165970) carboxylic acid derivative. General principles of cationic ring contractions often involve the migration of an endocyclic bond following the loss of a leaving group. wikipedia.org
Ring-Opening: Radical ring-opening reactions are known for certain cyclic structures, such as 2-methylene 1,3-dioxepane, where the reaction is driven by the formation of a more stable radical. cmu.edu For this compound, ring-opening of the five-membered dione ring could potentially be induced under harsh conditions, such as strong oxidation or reduction, which could cleave the carbon-carbon bonds of the dione system.
Studies on Stereoselectivity and Regioselectivity in Reactions
The non-symmetrical nature of this compound leads to important considerations of regioselectivity and stereoselectivity in its reactions. saskoer.camasterorganicchemistry.com
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. saskoer.cachemistrysteps.com In this compound, the two carbonyl carbons (C1 and C2) are chemically non-equivalent. The C2 carbonyl is directly adjacent to the carbon bearing the bromine atom, while the C1 carbonyl is further away. This difference in the local electronic and steric environment means that nucleophilic attack will likely show a preference for one carbonyl over the other.
For instance, a bulky nucleophile might preferentially attack the less sterically hindered C1 carbonyl. Conversely, the electronic influence of the bromine atom at C3 could make the C2 carbonyl more or less electrophilic compared to C1, depending on the interplay of inductive and field effects. This inherent difference makes the molecule a substrate for regioselective reactions. saskoer.ca
| Carbonyl Position | Steric Environment | Electronic Influence | Predicted Reactivity with Bulky Nucleophile |
|---|---|---|---|
| C1 | Less hindered | Primarily influenced by the aromatic system | More reactive |
| C2 | More hindered by adjacent Bromine | Influenced by both the aromatic system and the adjacent C-Br bond | Less reactive |
Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. alrasheedcol.edu.iq The carbonyl groups of this compound are planar. When a nucleophile attacks one of these carbonyls, a new tetrahedral stereocenter is formed. Since the attack can occur from either the top or bottom face of the planar ring system, two diastereomers could potentially be formed. A reaction is stereoselective if one of these diastereomers is formed in preference to the other. masterorganicchemistry.comalrasheedcol.edu.iq This selectivity is often governed by steric hindrance, where the nucleophile approaches from the less hindered face of the molecule. The existing stereochemistry of the molecule and the nature of the reagent dictate the stereochemical outcome of such additions. unl.pt
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
Further experimental research and publication of the findings for 3-Bromoacenaphthylene-1,2-dione are required to populate these fields of study.
Derivatization and Analogues of 3 Bromoacenaphthylene 1,2 Dione
Synthesis of Novel Heterocyclic Systems Incorporating the Acenaphthylene-1,2-dione Scaffold
The dicarbonyl moiety of 3-bromoacenaphthylene-1,2-dione is a key feature that allows for the construction of various fused heterocyclic systems through condensation reactions with binucleophiles. These reactions typically involve the formation of five- or six-membered rings fused to the acenaphthene (B1664957) core.
A prominent example is the synthesis of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives. These compounds are of significant interest for their applications in materials science, particularly as emitters in organic light-emitting diodes (OLEDs). The synthesis involves an acid-catalyzed condensation reaction between 5-bromoacenaphthylene-1,2-dione and a substituted 1,2-diaminobenzene. For instance, reacting 5-bromoacenaphthylene-1,2-dione with 5-bromo-1,2-diaminobenzene yields a mixture of dibromo-substituted acenaphtho[1,2-b]quinoxaline regioisomers. acs.org This approach leverages the reactivity of the diketone to build the pyrazine (B50134) ring, a crucial component of the quinoxaline (B1680401) system. The bromine atoms on both precursors can then be used as handles for further functionalization, such as in Buchwald-Hartwig amination reactions, to create more complex, functional materials. acs.org
The general reactivity of the 1,2-dione motif allows for its use in creating a wide array of other heterocyclic systems. While specific examples starting from the 3-bromo derivative are often specialized, the established chemistry of the parent acenaphthenequinone (B41937) is broadly applicable. Reactions with various dinucleophiles can lead to heterocycles such as:
Pyrazines: From condensations with 1,2-diamines.
Imidazoles: From reactions with ammonia (B1221849) or primary amines in the presence of an aldehyde.
1,2,4-Triazines: From reactions with acylhydrazines.
The presence of the bromine atom on the acenaphthene aromatic ring can influence the reaction kinetics and the electronic properties of the resulting heterocyclic system, a feature that can be exploited in the rational design of new functional molecules.
Preparation of Spiro Compounds and Propellanes Derived from Acenaphthylene-1,2-dione
The carbonyl groups of acenaphthylene-1,2-dione are prime sites for the synthesis of spirocyclic compounds, where a single carbon atom is common to two rings. These reactions often proceed via multicomponent reactions (MCRs) or cycloadditions. Although specific literature examples starting directly from this compound are not widespread, the general synthetic strategies developed for the parent acenaphthenequinone are directly relevant.
One of the most powerful methods for constructing spiro-pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides to one of the carbonyl groups of the dione (B5365651). researchgate.net The azomethine ylides are typically generated in situ from the reaction of an α-amino acid (like sarcosine (B1681465) or L-proline) and the acenaphthylene-1,2-dione. Subsequent reaction with a dipolarophile leads to the formation of complex spiro-pyrrolidine and spiro-pyrrolizidine systems. researchgate.net
Multicomponent reactions provide another efficient route. For example, the reaction of acenaphthylene-1,2-dione, an amine (such as a substituted aniline), and a C-H acidic compound like cyclopentane-1,3-dione can lead to spiro[dihydropyridine-oxindole] derivatives in a single step. beilstein-journals.org Similarly, reactions involving isatins and α-mercaptocarboxylic acids can produce spiro[acenaphthylene-1,2’ Current time information in Bangalore, IN.chemicalbook.com-thiazolidine] derivatives. chemmethod.com The bromine substituent on the acenaphthylene (B141429) core in this compound would be carried through these syntheses, affording spiro products with a functional handle for further diversification or for tuning the molecule's biological or physical properties.
The synthesis of propellanes, which are tricyclic systems with a single C-C bond shared by all three rings, from acenaphthylene-1,2-dione derivatives is a less explored area of research, with limited examples in the literature for either the parent or the bromo-substituted compound. acs.org
Table 1: Representative Spiro-Heterocycles Synthesized from Acenaphthylene-1,2-dione This table showcases general structures whose synthesis is applicable to the 3-bromo derivative.
| Spiro Compound Class | Reagents | Reaction Type | Reference |
| Spiro-pyrrolidines | α-Amino Acids, Dipolarophiles | 1,3-Dipolar Cycloaddition | researchgate.net |
| Spiro[acenaphthylene-thiazolidinone] | Anilines, α-Mercaptocarboxylic Acid | Multicomponent Reaction | chemmethod.com |
| Spiro[dihydropyridine-oxindoles] | Arylamines, Cyclopentane-1,3-dione | Multicomponent Reaction | beilstein-journals.org |
| Spiro-oxazino derivatives | Huisgen 1,4-dipoles | [4+2] Cycloaddition |
Design and Synthesis of Ligands for Coordination Chemistry Applications
This compound is a valuable precursor for the synthesis of specialized ligands for coordination chemistry, most notably the bis(arylimino)acenaphthene (Ar-BIAN) ligands. rsc.orgnih.gov These α-diimine ligands are well-known for their non-innocent, redox-active character, meaning the ligand itself can participate in redox processes, which imparts unique electronic properties to their metal complexes. rsc.org
The synthesis of Ar-BIAN ligands from this compound is typically achieved through a straightforward condensation reaction with two equivalents of a substituted aniline (B41778) in the presence of an acid catalyst like formic acid or with promotion by TiCl₄. rsc.orgresearchgate.net The presence of the bromine atom on the acenaphthene backbone allows for the creation of ligands with specific electronic properties or provides a site for post-synthetic modification.
For example, the reaction of 5-bromoacenaphthylene-1,2-dione with sodium 4-aminobenzenesulfonate (B1229798) yields the water-soluble ligand Na(ArSO₃-Br-BIAN). rsc.orgresearchgate.net This ligand has been used to synthesize copper(I) complexes that are of interest as photosensitizers for applications in dye-sensitized solar cells due to their ability to absorb light across a broad spectrum. rsc.org Similarly, bromo-functionalized Ar-BIAN ligands have been incorporated into iridium(III) complexes, creating panchromatic absorbers with potential for use in solar energy harvesting. core.ac.uk The synthesis of unsymmetrical Ar,Ar'-BIAN ligands, where the two imino substituents are different, has also been developed, further expanding the library of available ligands. rsc.org
Table 2: Examples of BIAN Ligands Derived from 5-Bromoacenaphthylene-1,2-dione
| Ligand Name/Structure | Precursors | Synthetic Method | Application/Metal Complex | Reference |
| Na(ArSO₃-Br-BIAN) | 5-Bromoacenaphthylene-1,2-dione, Sodium 4-aminobenzenesulfonate | Acid-catalyzed condensation | Copper(I) complexes for photovoltaics | rsc.org, researchgate.net |
| ArI,COOMe-BIAN | 5-Bromoacenaphthene (B1265734) (precursor to the dione), Methyl 4-amino-3-iodobenzoate | TiCl₄-promoted condensation | Copper(I) complexes for photovoltaics | rsc.org |
| Ester-functionalized Ar-BIAN | 5-Carboxymethylacenaphthoquinone | Mechanochemical milling | Iridium(III) complexes for solar energy harvesting | core.ac.uk |
Investigation of Extended π-Conjugated Systems Incorporating the Acenaphthylene-1,2-dione Unit
The rigid, planar structure of the acenaphthylene core makes this compound an excellent building block for the construction of extended π-conjugated systems. These materials are of great interest for applications in organic electronics, including OLEDs, organic photovoltaics (OPVs), and sensors. chemicalbook.com
The dual functionality of the molecule—the reactive dione and the bromine atom—provides multiple strategies for π-extension. As discussed previously, the dione can be converted into a fused pyrazine ring to form acenaphtho[1,2-b]quinoxalines. When starting with 5-bromoacenaphthylene-1,2-dione, the resulting bromo-substituted quinoxaline can undergo further reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be performed at the bromine position to attach other aromatic or electron-donating/withdrawing groups. This strategy has been successfully employed to synthesize novel donor-acceptor type emitters for high-efficiency thermally activated delayed fluorescence (TADF) OLEDs. acs.org
Another approach involves using the bromo-substituted acenaphthene framework (often the precursor to the dione) in cycloaddition reactions to build very large polycyclic aromatic hydrocarbons. For instance, the Diels-Alder reaction of 5-bromoacenaphthylene (B3056597) has been used as a key step in the synthesis of complex, nonalternant polycyclic systems like derivatives of s-indaceno[1,2,3-cd:5,6,7-c'd']diphenalene, which exhibit unique electronic and optical properties. psu.edu The development of ladder-type polymers for organic solar cells has also utilized monomers derived from 5,6-dibromoacenaphthylene-1,2-dione, highlighting the importance of halogenated acenaphthene derivatives in creating highly conjugated, planar materials for high-performance devices.
Table 3: Examples of Extended π-Conjugated Systems Derived from Bromo-Acenaphthylene Scaffolds
| System Class | Synthetic Strategy | Key Precursor(s) | Application | Reference |
| Acenaphtho[1,2-b]quinoxalines | Condensation followed by Buchwald-Hartwig amination | 5-Bromoacenaphthylene-1,2-dione, 5-Bromo-1,2-diaminobenzene | TADF Emitters for OLEDs | acs.org |
| s-Indacenodiphenalenes | Diels-Alder reaction | 5-Bromoacenaphthylene | Highly amphoteric hydrocarbons | psu.edu |
| Ladder-Type Polymers | Suzuki coupling and condensation | 5,6-Dibromoacenaphthylene-1,2-dione | Organic Solar Cells | |
| π-Conjugated Oligomers | C-H activation coupling | Bromo-functionalized DPP units | π-functional materials | rsc.org |
Advanced Synthetic Applications of 3 Bromoacenaphthylene 1,2 Dione in Chemical Methodologies
Utilization as a Building Block in Complex Molecule Synthesis
The reactivity of 3-bromoacenaphthylene-1,2-dione makes it an excellent precursor for the construction of intricate molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The presence of the bromine atom and the dione (B5365651) functionality allows for a range of chemical transformations, rendering it a valuable starting material in organic synthesis.
One notable application is in the synthesis of bis(arylimino)acenaphthene (BIAN) ligands. These are prepared through the condensation reaction of this compound with substituted anilines. The resulting BIAN ligands, featuring the intact acenaphthene (B1664957) core, can then be used to create complex coordination compounds with various transition metals. For instance, a modified literature procedure details the synthesis of a sulfonated BIAN ligand by reacting 5-bromoacenaphthylene-1,2-dione with sodium 4-aminobenzenesulfonate (B1229798) in methanol, with the addition of formic acid, heated to 60 °C for 20 hours. scirp.org
The dione functionality of this compound is also reactive towards a variety of nucleophiles, enabling the construction of fused heterocyclic rings. For example, reactions with 1,2-aromatic diamines can lead to the formation of quinoxaline (B1680401) derivatives. acgpubs.org The general principle involves the condensation of the dione with the diamine, leading to a new heterocyclic ring fused to the acenaphthene framework. While specific examples starting from the 3-bromo derivative are not extensively detailed in readily available literature, the reactivity of the parent acenaphthenequinone (B41937) suggests that similar transformations are feasible. nih.gov
Furthermore, this compound can participate in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. researchgate.netbeilstein-journals.org The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles, which can be exploited in MCRs to build molecular diversity. For instance, a one-pot, three-component reaction involving an aromatic aldehyde, a 1,3-dione (such as indane-1,3-dione), and an amine can lead to the formation of complex heterocyclic systems. mdpi.com The structural similarity of this compound to other cyclic 1,2-diones suggests its potential utility in similar MCRs for the synthesis of novel, complex heterocyclic structures.
The synthesis of bioactive molecules is another area where this compound can serve as a key building block. nih.govnih.gov For example, copper-catalyzed intramolecular coupling reactions have been used to synthesize 3,4-dihydro-2H-naphtho[2,3-b] Current time information in Bangalore, IN.uni-rostock.deoxazine-5,10-dione and 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]azepine-6,11-dione derivatives, some of which have shown moderate activity against lung cancer cells. researchgate.net The bromo- and dione-functionalities on the acenaphthene scaffold provide handles for constructing such biologically relevant molecules.
Role in Catalyst Development and Optimization
This compound plays a crucial role in the development and optimization of catalysts, primarily by serving as a precursor to sophisticated ligands that can be coordinated to metal centers. The electronic and steric properties of these ligands can be fine-tuned by modifying the acenaphthene backbone, which in turn influences the performance of the resulting catalyst.
As mentioned previously, this compound is a key starting material for the synthesis of BIAN ligands. scirp.org These ligands are known to form stable complexes with a variety of transition metals, and the resulting complexes have shown catalytic activity in a range of organic transformations. For example, oxidovanadium(IV) complexes with monoiminoacenaphthenone (mian) and diiminoacenaphthene (bian) ligands have been synthesized and characterized. rsc.org These complexes have demonstrated high catalytic activity in the oxidation of alkanes and alcohols with peroxides. rsc.org The nature of the substituents on the aryl ring of the mian or bian ligand, which can be introduced through the choice of aniline (B41778) in the condensation reaction with this compound, has a significant impact on the catalytic activity of the final complex. rsc.org For instance, electron-donating groups on the ligand can lead to different catalytic efficiencies compared to electron-withdrawing groups. rsc.org
The development of Schiff base metal complexes as catalysts is a broad and active area of research. scirp.orgmdpi.comsphinxsai.comnih.gov The ligands are typically synthesized through the condensation of an amine with a carbonyl compound. The use of this compound provides a rigid and electronically tunable platform for these ligands. The resulting metal complexes have been investigated for their catalytic activity in various reactions, including oxidation, reduction, and polymerization. sphinxsai.comnih.gov The ability to modify the ligand structure, for example by varying the substituents on the aniline used in the synthesis of BIAN ligands, allows for the systematic tuning of the catalyst's electronic and steric properties, thereby optimizing its reactivity and selectivity for a specific transformation. cardiff.ac.uk
Recent advancements in catalysis have also focused on the use of N-heterocyclic carbene (NHC) modified palladium catalysts. cardiff.ac.uk While not directly synthesized from this compound, the principles of ligand modification to tune catalytic activity are highly relevant. The electronic modification of the metal center by the ligand can significantly enhance catalytic performance. cardiff.ac.uk This highlights the importance of ligand design, a process where versatile building blocks like this compound can play a pivotal role in creating novel ligand architectures. The structural tuning of heterogeneous molecular catalysts is another area where ligands derived from this compound could be beneficial, potentially improving both the activity and stability of single-atom catalysts by optimizing the metal-support interaction. osti.gov
Strategies for Isotopic Labeling and Perdeuteration
Isotopic labeling, including deuteration and the incorporation of heavy isotopes like ¹³C, is an indispensable tool in mechanistic studies, metabolic tracing, and analytical chemistry. The labeling of this compound presents both challenges and opportunities due to its specific chemical properties.
Deuteration and Perdeuteration:
The perdeuteration (complete replacement of all hydrogen atoms with deuterium) of organic molecules can be challenging, especially for electron-deficient compounds like this compound. The presence of two carbonyl groups makes the aromatic ring electron-poor, which can affect the efficiency of common deuteration methods.
Ruthenium and iridium complexes have been shown to be effective catalysts for the ortho-selective hydrogen-deuterium exchange of aromatic ketones. oup.com The mechanism is believed to involve the coordination of the metal to the carbonyl oxygen, followed by cyclometalation and C-H bond activation. Palladium-catalyzed H-D exchange reactions have also been developed, with some methods being effective for electron-deficient aromatic rings at elevated temperatures. researchgate.net For aromatic ketones, palladium-NHC catalysts in deuterated trifluoroacetic acid have been used for ligand-directed ortho-selective H-D exchange. nih.gov Another approach is the use of platinum-on-carbon (Pt/C) catalysts with D₂O as the deuterium (B1214612) source, which has been shown to be effective for the deuteration of a variety of aromatic compounds. researchgate.net However, for electron-deficient systems, higher temperatures may be required. researchgate.net Base-catalyzed H-D exchange is also a possibility, exploiting the keto-enol tautomerism, although this would primarily affect the protons alpha to the carbonyl groups. mdpi.com
¹³C Labeling:
The introduction of a ¹³C label into the this compound scaffold can be achieved through synthetic routes starting from ¹³C-labeled precursors. rsc.org For example, a convergent synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons has been demonstrated starting from U-¹³C-benzene. rsc.org A similar strategy could potentially be adapted for the synthesis of ¹³C-labeled this compound.
The synthesis of isotopically labeled compounds often requires multi-step procedures. For instance, the synthesis of ¹³C- and ²H-labeled vinyl pyruvate (B1213749) has been achieved through a palladium-catalyzed procedure. d-nb.infochemrxiv.org These methods highlight the importance of developing tailored synthetic strategies for the introduction of isotopic labels into specific positions within a target molecule like this compound.
Future Research Directions and Unexplored Avenues
Exploration of Photochemical Reactivity
The photochemistry of α-diketones and ortho-quinones is a rich field, with reactivity often dictated by the nature of their low-lying triplet excited states (n,π* or π,π*). ufrn.br For 3-Bromoacenaphthylene-1,2-dione, the exploration of its photochemical reactivity is a promising and largely unexplored area. Upon photoexcitation, the compound could participate in a variety of transformations, including hydrogen abstraction reactions, similar to other aromatic quinones like pyrene-4,5-dione (B1221838). ufrn.br
A critical aspect of future studies should involve the generation of photochemical action plots, which map reactivity as a function of excitation wavelength. nih.gov Research has shown a fundamental mismatch between a molecule's absorption spectrum and its photochemical reactivity; maximum absorption does not always correlate with maximum reaction quantum yield. nih.gov Therefore, irradiating at different wavelengths could selectively trigger different reaction pathways. For example, excitation could lead to single-electron transfer (SET) processes, generating radical species that can engage in subsequent dearomatization or coupling reactions. rsc.org Understanding and harnessing this wavelength-dependent reactivity could provide a mild and precise method for synthesizing novel and complex molecular architectures from this compound.
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
To fully understand and control the photochemical reactions of this compound, detailed mechanistic insights are required. Time-resolved spectroscopy is a powerful tool for directly observing the transient species involved in photochemical processes, such as excited states and reaction intermediates. taylorfrancis.com Techniques like laser flash photolysis can be used to detect and characterize the triplet state of the molecule, measuring its lifetime and quenching rates in the presence of various substrates. ufrn.br
Future investigations should employ advanced time-resolved absorption and emission spectroscopy to map the excited-state dynamics following photoexcitation. researchgate.netnih.gov By observing the formation and decay of transient species on timescales from femtoseconds to nanoseconds, it is possible to elucidate the primary photophysical events. nih.gov For instance, such studies could identify the formation of semiquinone radicals resulting from hydrogen abstraction, providing direct evidence for the reaction mechanism. ufrn.br Furthermore, coupling these experimental techniques with on-the-fly deep neural networks could facilitate the simulation of time-resolved spectra, aiding in the interpretation of complex dynamics and reducing the computational cost of high-level simulations. rsc.org
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling is an essential tool for rationalizing and guiding synthetic efforts. Establishing quantitative structure-reactivity relationships (SRRs) allows chemists to connect a molecule's structural or electronic features to its chemical behavior, such as reaction rates or selectivity. researchgate.netchemrxiv.org For this compound and its derivatives, computational methods like Density Functional Theory (DFT) can be used to build these predictive models.
Future work could focus on creating models that correlate calculated properties (e.g., orbital energies, charge distributions, bond dissociation energies) with experimentally observed reactivity. For example, DFT calculations have been successfully used to interpret the reactivity of pyrene-4,5-dione in hydrogen abstraction reactions, explaining its behavior as a proton-coupled electron transfer mechanism. ufrn.br Similar studies on this compound could predict how substituents at different positions on the aromatic core would influence its photochemical or ground-state reactivity. Such models would serve as a powerful guide for designing new derivatives with tailored reaction profiles, accelerating the discovery of novel transformations and materials. fung-group.org
Computational Design of Novel Derivatives with Tunable Properties
Beyond predicting reactivity, computational chemistry offers the ability to design novel molecules with specific, tunable properties before they are ever synthesized in the lab. mdpi.combeilstein-journals.orgresearchgate.net This in silico design process is particularly valuable for developing materials for optoelectronic applications, where properties like absorption/emission wavelengths, redox potentials, and charge transport characteristics are critical.
There is already evidence that derivatives of this compound are valuable in this area. In one study, it was used as a precursor to synthesize a mixture of regioisomers which were then functionalized to create donor-acceptor-donor (D–A–D) materials. acs.org The electronic structure and excited-state characteristics of these derivatives were investigated using DFT and time-dependent DFT (TD-DFT) calculations to understand their photophysical properties. acs.org
Future research should expand on this by using computational screening to design a wider range of derivatives. By systematically modifying the structure—for example, by introducing different electron-donating or electron-withdrawing groups or by extending the π-conjugated system—it is possible to predict how these changes will affect the molecule's electronic and optical properties. mdpi.comresearchgate.net This predictive power allows for the rational design of new compounds with properties precisely tuned for specific applications, from fluorescent probes to components of organic electronic devices.
Q & A
Q. What are the methodological approaches for synthesizing 3-Bromoacenaphthylene-1,2-dione?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous routes for structurally related diones suggest viable strategies:
- Halogenation of acenaphthylene-1,2-dione : Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) could introduce the bromine substituent at the 3-position.
- Cross-coupling reactions : If the bromine acts as a leaving group, Suzuki-Miyaura coupling with aryl boronic acids could modify the scaffold (commonly used in acenaphthene derivatives) .
- Multi-step synthesis : Evidence from cyclobutene-dione synthesis (e.g., reacting squarate esters with amines in ethanol ) may inspire analogous approaches, substituting brominated precursors.
Q. How can researchers characterize the structural and electronic properties of this compound?
Key analytical techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : To resolve planar π-stacking conformations, as demonstrated for cyclopenta[fg]tetracene-1,2-dione derivatives .
- IR and NMR spectroscopy : For functional group identification (e.g., diketone C=O stretching at ~1700 cm⁻¹ in IR) and bromine-induced deshielding effects in ¹H/¹³C NMR .
- UV-Vis and fluorescence spectroscopy : To assess electronic transitions and π-conjugation extent, critical for organic electronic applications .
Q. What factors influence the stability of this compound under experimental conditions?
- Oxidative stability : The 1,2-diketone moiety stabilizes the acenaphthene core against oxidation compared to non-dione analogs, as shown in tetracene derivatives .
- Thermal stability : Bromine substituents may lower melting points compared to non-halogenated analogs (e.g., 3-Nitroacenaphthene: mp 99–102°C vs. brominated derivatives) .
- Light sensitivity : Bromine’s electron-withdrawing effect could enhance photostability, but empirical testing under UV/visible light is recommended.
Advanced Research Questions
Q. How does bromination at the 3-position alter the electronic and reactivity profile of acenaphthylene-1,2-dione?
- Electronic effects : Bromine’s inductive (-I) effect reduces electron density at the diketone moiety, potentially modulating redox behavior and charge transport in organic semiconductors .
- Reactivity : The bromine atom serves as a site for further functionalization (e.g., cross-coupling reactions) or as a leaving group in nucleophilic substitutions. Comparative studies with 4-bromo or non-halogenated analogs (e.g., acenaphthylene-1,2-dione) are critical to isolate substituent effects .
Q. What methodologies are employed to study the application of this compound in organic electronics?
- π-Stacking and charge transport : SC-XRD and DFT calculations can predict intermolecular interactions, while thin-film conductivity measurements validate device performance .
- Derivatization : Reacting with diamine precursors (e.g., 1,2-phenylenediamines) forms π-extended pyrazines, as demonstrated for cyclopenta[fg]tetracene-1,2-dione .
- Bandgap engineering : UV-Vis-NIR spectroscopy and cyclic voltammetry quantify HOMO-LUMO gaps, critical for tailoring optoelectronic properties .
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
Q. What are the challenges in reconciling conflicting data on the synthesis or stability of brominated acenaphthene derivatives?
- Synthetic yield variability : Reaction conditions (e.g., solvent polarity, temperature) significantly impact bromination efficiency. Systematic optimization using design of experiments (DoE) is advised .
- Stability discrepancies : Contradictory reports may arise from differing purity levels (e.g., >95% GC purity vs. lower grades) or analytical methods (e.g., DSC vs. TGA for thermal stability) .
Q. How can researchers leverage this compound as a bioisostere in medicinal chemistry?
- Carboxylic acid replacement : The diketone moiety may mimic carboxylate groups in drug-receptor interactions, similar to cyclopentane-1,2-dione’s success in thromboxane A2 receptor antagonism .
- SAR studies : Synthesize analogs with varying halogen positions and evaluate pharmacokinetic properties (e.g., logP, metabolic stability) .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent diketone oxidation .
- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Data validation : Cross-reference experimental results with computational predictions to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
